molecular formula C15H11N5OS2 B2390134 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034386-25-7

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2390134
M. Wt: 341.41
InChI Key: GMOJWKAZZNGZGM-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole ring and a triazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The exact synthesis process for this specific compound is not provided in the available literature.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The triazole ring also contributes to the aromaticity of the compound .

Scientific Research Applications

Heterocyclic Synthesis

The synthesis and reactivity of compounds related to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide in the field of heterocyclic chemistry have been explored. For instance, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards a variety of nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, and pyrimidine, highlighting their significance in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Supramolecular Chemistry

In supramolecular chemistry, Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The study provided insights into the role of methyl functionality and non-covalent interactions in gelation, demonstrating the compound's potential in supramolecular applications (Yadav & Ballabh, 2020).

Potential Therapeutic Agents

In the context of potential therapeutic applications, several studies have investigated derivatives of benzo[d]thiazole-6-carboxamide for their biological activities. For example:

  • Wang et al. (2008) reported the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization, a process potentially useful for developing therapeutic agents (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
  • Yar and Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and screened them for diuretic activity, identifying promising candidates (Yar & Ansari, 2009).
  • Ostapiuk, Frolov, and Matiychuk (2017) synthesized new thiazole derivatives and investigated their antitumor activity, identifying compounds with significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(10-1-2-13-14(5-10)23-9-17-13)16-6-11-7-20(19-18-11)12-3-4-22-8-12/h1-5,7-9H,6H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOJWKAZZNGZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CSC=C4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

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